molecular formula C16H16N4O3 B12166157 4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-6-methoxyquinoline-3-carboxamide

4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-6-methoxyquinoline-3-carboxamide

Cat. No.: B12166157
M. Wt: 312.32 g/mol
InChI Key: BXOKGKMYEKYNNF-UHFFFAOYSA-N
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Description

4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-6-methoxyquinoline-3-carboxamide is a complex organic compound that features a quinoline core substituted with hydroxy, methoxy, and imidazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-6-methoxyquinoline-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Substitution Reactions: The hydroxy and methoxy groups are introduced via electrophilic aromatic substitution reactions using appropriate reagents such as methanol and hydroxylamine.

    Imidazole Introduction: The imidazole moiety is incorporated through a condensation reaction between an aldehyde and an amine, followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-6-methoxyquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium hydride and alkyl halides for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinoline-3-carboxylic acid derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-6-methoxyquinoline-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-6-methoxyquinoline-3-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. These interactions lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and quinine, which are known for their antimalarial properties.

    Imidazole Derivatives: Such as metronidazole and clotrimazole, which are used as antimicrobial agents.

Uniqueness

4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-6-methoxyquinoline-3-carboxamide is unique due to its combined quinoline and imidazole moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-6-methoxy-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C16H16N4O3/c1-23-11-2-3-14-12(6-11)15(21)13(8-19-14)16(22)18-5-4-10-7-17-9-20-10/h2-3,6-9H,4-5H2,1H3,(H,17,20)(H,18,22)(H,19,21)

InChI Key

BXOKGKMYEKYNNF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NCCC3=CN=CN3

Origin of Product

United States

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